molecular formula C26H18FN3O2S B290038 5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one

5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one

Katalognummer B290038
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: SKTCEKWNTNPRHU-SCEPMMPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazolidinone derivative that has been synthesized through a multi-step process and has shown promising results in various studies.

Wirkmechanismus

The mechanism of action of 5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of different diseases. The compound has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins, which are responsible for inflammation. The compound also inhibits the activity of MMP-9, which is a protein involved in the invasion and metastasis of cancer cells. Additionally, the compound inhibits the activity of PTP1B, which is an enzyme involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, in different studies. It has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis in cancer cells. The compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the activity of various enzymes and proteins, and its anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the research on 5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one. One direction is to further investigate the compound's potential therapeutic applications in different diseases, such as cancer, diabetes, and inflammation. Another direction is to study the compound's mechanism of action in more detail to better understand its effects on different enzymes and proteins. Additionally, future studies could focus on optimizing the synthesis method of the compound to make it more efficient and cost-effective.

Synthesemethoden

The synthesis of 5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one involves a multi-step process. The starting materials for the synthesis are 4-fluorobenzaldehyde, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-5-one, and 2-aminothiophenol. The reaction proceeds through a condensation reaction between 4-fluorobenzaldehyde and 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-5-one, followed by the addition of 2-aminothiophenol. The final product is obtained through cyclization of the intermediate compound.

Wissenschaftliche Forschungsanwendungen

5-(4-fluorobenzylidene)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases. The compound has shown anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities in different studies. It has been found to inhibit the activity of various enzymes and proteins, including COX-2, MMP-9, and PTP1B, which are involved in the pathogenesis of different diseases.

Eigenschaften

Molekularformel

C26H18FN3O2S

Molekulargewicht

455.5 g/mol

IUPAC-Name

(2E,5E)-5-[(4-fluorophenyl)methylidene]-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H18FN3O2S/c1-17-23(25(32)30(28-17)21-10-6-3-7-11-21)26-29(20-8-4-2-5-9-20)24(31)22(33-26)16-18-12-14-19(27)15-13-18/h2-16H,1H3/b22-16+,26-23+

InChI-Schlüssel

SKTCEKWNTNPRHU-SCEPMMPSSA-N

Isomerische SMILES

CC\1=NN(C(=O)/C1=C/2\N(C(=O)/C(=C\C3=CC=C(C=C3)F)/S2)C4=CC=CC=C4)C5=CC=CC=C5

SMILES

CC1=NN(C(=O)C1=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

CC1=NN(C(=O)C1=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.